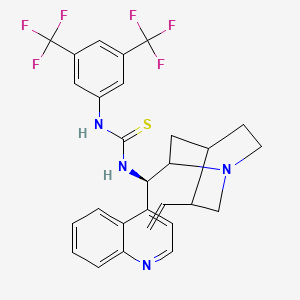
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea is a useful research compound. Its molecular formula is C28H26F6N4S and its molecular weight is 564.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea, also known by its CAS number 851477-19-5, is a compound that has garnered attention in the pharmaceutical field due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C28H26F6N4S, with a molecular weight of 564.59 g/mol. It contains a thiourea moiety, which is known for its ability to interact with various biological targets due to the presence of reactive nitrogen and sulfur atoms.
Antimicrobial Properties
Thiourea derivatives have been reported to exhibit significant antibacterial and antifungal properties. The compound has shown promising results against various pathogenic bacteria. For instance, studies have indicated that thiourea compounds can disrupt bacterial cell walls, enhancing their efficacy against microbes. The minimum inhibitory concentration (MIC) values for related thiourea derivatives suggest strong antibacterial activity, with some derivatives achieving MIC values as low as 135 µg/mL against E. coli .
| Compound | MIC Value (µg/mL) | Target |
|---|---|---|
| 1-(3,5-Bis(trifluoromethyl)phenyl)-3-thiourea | 135 | E. coli |
| Novel Bis(thiourea) Derivatives | 145 | E. coli |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives, including the compound under discussion. Research demonstrates that these compounds can inhibit the growth of various cancer cell lines by targeting specific molecular pathways involved in cancer progression. For example, IC50 values ranging from 7 to 20 µM have been reported for certain thiourea derivatives against different cancer types .
| Cancer Type | IC50 Value (µM) | Compound |
|---|---|---|
| Breast Cancer | 14 | Thiourea Derivative |
| Prostate Cancer | 10 | Thiourea Derivative |
| Pancreatic Cancer | 3 | Phosphonate Thiourea Derivative |
The biological activity of thiourea compounds often involves their ability to form hydrogen bonds with target substrates, which enhances their interaction with biological macromolecules. This property is particularly relevant in the context of anticancer activity where thioureas can influence signaling pathways and inhibit angiogenesis .
Case Studies
- Antibacterial Study : A study focused on the synthesis and evaluation of novel bis(thiourea) derivatives found that compounds with longer alkyl chains exhibited enhanced antibacterial activity due to increased lipophilicity, which aids in permeating microbial membranes .
- Anticancer Evaluation : Another research effort assessed the efficacy of various thiourea derivatives against leukemia cell lines, revealing IC50 values as low as 1.50 µM for some compounds, indicating potent anticancer properties .
Eigenschaften
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26F6N4S/c1-2-16-15-38-10-8-17(16)11-24(38)25(22-7-9-35-23-6-4-3-5-21(22)23)37-26(39)36-20-13-18(27(29,30)31)12-19(14-20)28(32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2,(H2,36,37,39)/t16?,17?,24?,25-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQBCCXHYIEQTC-SPBIILDVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1CN2CCC1CC2[C@@H](C3=CC=NC4=CC=CC=C34)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26F6N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














